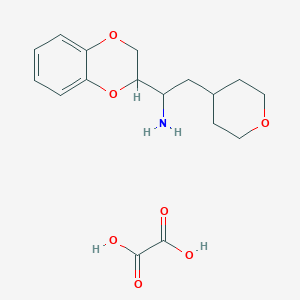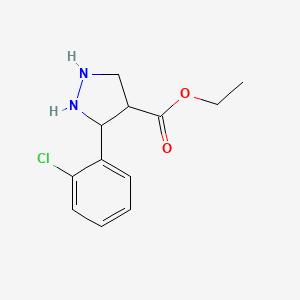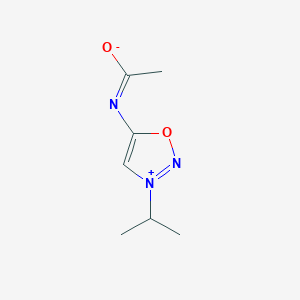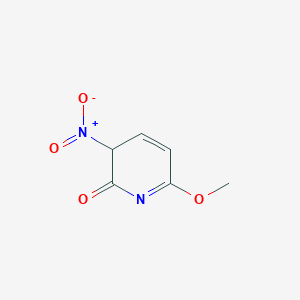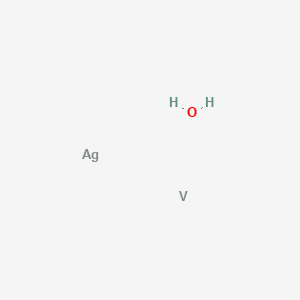
Silver;vanadium;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver vanadium hydrate is a compound that combines silver, vanadium, and water molecules. This compound is known for its unique physicochemical properties, which make it valuable in various scientific and industrial applications. Silver vanadium hydrate is particularly noted for its electrochemical properties, making it a promising material for use in batteries and other energy storage devices.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver vanadium hydrate can be synthesized through various methods. One common approach involves the reaction between ammonium vanadate and silver nitrate in the presence of acetonitrile, followed by hydrothermal treatment at 200°C for 12 hours . This method results in the formation of silver vanadate nanowires, which can then be hydrated to form silver vanadium hydrate.
Industrial Production Methods: Industrial production of silver vanadium hydrate typically involves large-scale hydrothermal synthesis. This process ensures the consistent production of high-purity material. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and quality.
Chemical Reactions Analysis
Types of Reactions: Silver vanadium hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of water molecules, which can facilitate the transfer of ions and electrons.
Common Reagents and Conditions:
Oxidation: Silver vanadium hydrate can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.
Substitution: Substitution reactions often involve the exchange of vanadium ions with other metal ions in the presence of complexing agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of higher oxidation state vanadium compounds, while reduction can produce lower oxidation state vanadium species.
Scientific Research Applications
Silver vanadium hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique redox properties.
Medicine: Research is ongoing into its use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism by which silver vanadium hydrate exerts its effects is complex and involves multiple pathways:
Electrochemical Reactions: In batteries, the compound undergoes redox reactions that facilitate the storage and release of energy.
Antibacterial Action: The antibacterial properties are attributed to the release of silver ions, which can disrupt bacterial cell membranes and interfere with cellular processes.
Catalytic Activity: The catalytic activity is due to the ability of vanadium to change oxidation states, which allows it to participate in various chemical reactions.
Comparison with Similar Compounds
Silver vanadium hydrate can be compared with other similar compounds, such as:
Silver Vanadate (AgVO3): Similar in composition but lacks the hydration component.
Vanadium Pentoxide (V2O5): A well-known vanadium compound with different oxidation states and applications.
Silver Oxide (Ag2O): Primarily used for its antibacterial properties but does not have the same electrochemical applications as silver vanadium hydrate.
Silver vanadium hydrate stands out due to its unique combination of silver, vanadium, and water, which imparts distinct properties not found in other compounds.
Properties
Molecular Formula |
AgH2OV |
|---|---|
Molecular Weight |
176.825 g/mol |
IUPAC Name |
silver;vanadium;hydrate |
InChI |
InChI=1S/Ag.H2O.V/h;1H2; |
InChI Key |
ACQYEQFMTBRVRN-UHFFFAOYSA-N |
Canonical SMILES |
O.[V].[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-Chloro-2-(2-chloropropyl)phenyl]methanamine](/img/structure/B12347398.png)
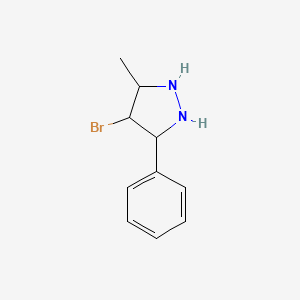

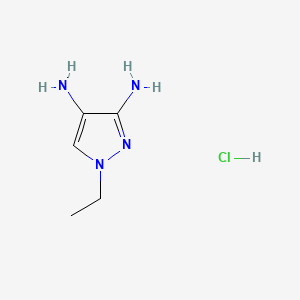
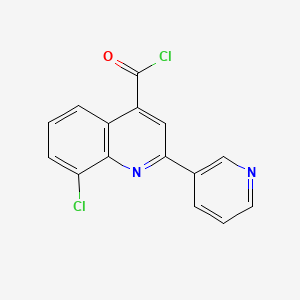
![8-bromo-8H-pyrido[3,4-b]pyrazin-5-one](/img/structure/B12347421.png)
![4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B12347427.png)
